2,6-Diiodo-4-nitrophenol

Veterinary Parasitology Anthelmintic Resistance Haemonchus contortus

Procure 2,6-Diiodo-4-nitrophenol (Disophenol) for its unparalleled 91-day residual anthelmintic activity from a single subcutaneous injection, a pharmacokinetic profile unmatched by structurally related nitrophenols. This narrow-spectrum agent is critical for strategic ovine haemonchosis prophylaxis and serves as a key comparator in cross-resistance profiling against benzimidazole-, imidazothiazole-, and macrocyclic lactone-resistant strains. Additionally, its role as a significant aromatic iodinated disinfection byproduct makes it an essential reference standard for water quality monitoring. Source high-purity material to ensure reproducible efficacy and compliance in your research.

Molecular Formula C6H3I2NO3
Molecular Weight 390.90 g/mol
CAS No. 305-85-1
Cat. No. B1216091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodo-4-nitrophenol
CAS305-85-1
SynonymsAncylol
disophenol
Syngamix
Molecular FormulaC6H3I2NO3
Molecular Weight390.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)[N+](=O)[O-]
InChIInChI=1S/C6H3I2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
InChIKeyUVGTXNPVQOQFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 61 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodo-4-nitrophenol (CAS 305-85-1): Compound Profile and Procurement Baseline


2,6-Diiodo-4-nitrophenol (Disophenol, CAS 305-85-1) is a halogenated nitrophenol anthelmintic agent [1] with molecular formula C₆H₃I₂NO₃ and molecular weight 390.9 g/mol [2]. It exists as a pale yellow solid with a melting point of 152–157 °C [3], exhibits very sparingly water solubility, and possesses a predicted pKa of 3.85 ± 0.44 . This compound is a narrow-spectrum veterinary anthelmintic specifically indicated for hookworm infections in dogs and cats and Haemonchus contortus in sheep [4].

2,6-Diiodo-4-nitrophenol Differentiation: Why In-Class Substitution Is Not a Viable Procurement Strategy


Substitution among nitrophenolic anthelmintics is not reliably feasible due to substantial differences in pharmacokinetic persistence, spectrum specificity, and toxicological profiles [1]. While compounds such as nitroxynil share the substituted phenol scaffold, they differ fundamentally in substituent pattern and route of administration [2]. 2,6-Diiodo-4-nitrophenol's distinguishing feature is its prolonged residual activity—bound to serum albumin following subcutaneous injection, it remains lethal to Haemonchus contortus for up to three months post-treatment [3], a pharmacokinetic property not uniformly present in structurally related alternatives [4].

2,6-Diiodo-4-nitrophenol: Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Prolonged Residual Anthelmintic Efficacy: 2,6-Diiodo-4-nitrophenol Versus Closantel in Haemonchus contortus Challenge Model

In a direct head-to-head comparison using sheep challenged with a thiabendazole-resistant Haemonchus contortus strain, both disophenol and closantel exhibited significant reduction in adult worm counts when administered 30 and 60 days before challenge, with zero efficacy at 90 days pre-challenge. No significant difference was observed between the two compounds in overall efficacy at these time points [1]. However, variability in response at the 60-day interval suggested that disophenol's residual effect may be dose-dependent [2]. In a separate prophylactic study, a single subcutaneous injection of disophenol at 10 mg/kg maintained negative egg counts in sheep for up to 161 days and normal hematocrit values throughout [3].

Veterinary Parasitology Anthelmintic Resistance Haemonchus contortus

Acute Toxicity Comparison: 2,6-Diiodo-4-nitrophenol Versus 2,4-Dinitrophenol in Rodent Models

Kaiser (1964) conducted a direct comparative toxicology study of disophenol and 2,4-dinitrophenol in mice and rats. Qualitatively, both compounds produced similar toxicologic signs: increased respiration, heart rate, body temperature, and rapid rigor mortis. Quantitatively, on a dry weight basis, disophenol was much less acutely toxic to mice and rats than dinitrophenol [1]. However, following repeated administration, disophenol appeared more toxic, attributed to plasma accumulation of disophenol, whereas dinitrophenol showed no evidence of plasma accumulation under similar conditions [2]. LD50 values for disophenol in rats and mice: 170 and 212 mg/kg orally; 105 and 88 mg/kg intravenously; 105 and 107 mg/kg intraperitoneally; 122 and 110 mg/kg subcutaneously, respectively [3].

Toxicology Safety Pharmacology Comparative Toxicity

In Vitro Metabolic Reduction Pathway: Differential Nitroreduction Among Nitrophenolic Anthelmintics

Douch and Buchanan (1979) compared the in vitro reductive metabolism of three nitrophenolic anthelmintics—disophenol, nitroxynil, and nitrodan—using intact Ascaris suum, Moniezia expansa, and mammalian liver enzyme preparations. All three compounds were reduced to their corresponding amines by helminth reductases, which required NADH₂ and glutathione as cofactors and were inhibited approximately 50% by 2.0 × 10⁻⁷ M allopurinol [1]. However, significant metabolic divergence was observed: nitroxynil underwent additional hydrolysis to 3-iodo-4-hydroxy-5-nitrobenzamide and the corresponding benzoic acid by mammalian liver enzymes, whereas disophenol's metabolism was limited to nitroreduction without further hydrolytic conversion [2]. Nitrodan's azo bonds were not reduced by helminths but were reduced by mammalian liver enzymes, and it was oxidized to a thiazolidinedione derivative via microsomal oxidation—a pathway not observed for disophenol [3].

Drug Metabolism Helminth Biochemistry Nitroreductase

Physicochemical Differentiation: Dissociation Constant of 2,6-Diiodo-4-nitrophenol Relative to Halogenated Nitrophenol Analogs

Spectrophotometric determination of dissociation constants for twelve substituted nitrophenols in aqueous solution at 25 °C revealed structure-dependent pKa variation [1]. Within the 2,6-dihalo-4-nitrophenol series, the measured pKa values (in aqueous solution) were: 2,6-diiodo-4-nitrophenol = 3.32; 2,6-dibromo-4-nitrophenol = 3.39; 2,6-dichloro-4-nitrophenol = 3.55; and 2,6-dinitrophenol = 3.71 [2]. This trend indicates that iodine substitution yields the most acidic phenol among the dihalogenated analogs, consistent with the greater electron-withdrawing inductive effect and polarizability of iodine relative to bromine, chlorine, or nitro groups at these positions . The experimentally determined melting point of 2,6-diiodo-4-nitrophenol is 156.5–157.0 °C [3], distinguishing it from 2,6-dibromo-4-nitrophenol (141.8–142.0 °C) and 2,6-dichloro-4-nitrophenol (125 °C, decomposition) .

Physical Chemistry QSAR Analytical Characterization

Cytotoxicity Ranking Among Iodinated Disinfection Byproducts: 2,6-Diiodo-4-nitrophenol Position in a Comparative Panel

In a study evaluating the cytotoxicity of eight aromatic iodinated disinfection byproducts (DBPs), 2,6-diiodo-4-nitrophenol ranked second-highest in cytotoxic potency [1]. The observed cytotoxicity order was: monoiodoacetic acid (MIAA) > 2,6-diiodo-4-nitrophenol > 2,4,6-triiodophenol > 2,6-diiodo-1,4-benzoquinone > diiodoacetic acid (DIAA) ≥ 3,5-diiodosalicylic acid > 3,5-diiodo-4-hydroxybenzaldehyde > triiodomethane (TIM) [2]. This ranking positions 2,6-diiodo-4-nitrophenol as more cytotoxic than the structurally simpler 2,4,6-triiodophenol, suggesting that the nitro group substitution contributes meaningfully to cytotoxic potential beyond iodine content alone [3]. In an alternative aquatic toxicity model using Tetrahymena pyriformis, the compound exhibited a pIGC₅₀ (40-hour toxicity as log(1/IGC₅₀)) value of 1.812 log(L/mmol) [4].

Environmental Toxicology Disinfection Byproducts Cytotoxicity Assay

Efficacy Spectrum Differentiation: 2,6-Diiodo-4-nitrophenol Activity Against Larval and Adult Haemonchus contortus Stages

Reinecke et al. (1981) quantified the stage-specific anthelmintic efficacy of disophenol against Haemonchus contortus in sheep using a larval anthelmintic test. Disophenol was >60% effective against third-stage larvae (L3) of Oesophagostomum columbianum and fourth-stage larvae (L4) of H. contortus in >60% of sheep (Class B efficacy) [1]. Efficacy rose to >80% against adult H. contortus in >80% of sheep (Class A efficacy) [2]. The compound maintained Class A efficacy for 32 days post-treatment, declined to Class B at 45–76 days, and fell to Class C (>50% effective in >50% of sheep) at 91 days [3]. The residue bound to serum albumin remained lethal to H. contortus for three months after a single 10 mg/kg subcutaneous injection [4].

Parasite Life-Cycle Larvicidal Activity Adulticidal Activity

2,6-Diiodo-4-nitrophenol: Validated Application Scenarios Based on Comparative Evidence


Strategic Prophylaxis Against Haemonchus contortus in Sheep: Leveraging Three-Month Residual Activity

Based on direct evidence of three-month residual anthelmintic activity following a single subcutaneous injection at 10 mg/kg [1], 2,6-diiodo-4-nitrophenol is optimally deployed in strategic prophylaxis programs for ovine haemonchosis. The compound maintains serum albumin-bound residues lethal to H. contortus for up to 91 days [2], enabling a treatment schedule of December and March to protect sheep for the entire grazing season [3]. This extended duration of action reduces handling frequency and labor costs relative to short-acting alternatives. The compound demonstrates comparable prolonged efficacy to closantel against benzimidazole-resistant strains, though with dose-dependent variability at the 60-day interval [4].

Canine and Feline Hookworm Control: Species-Specific Spectrum Advantage

The compound is specifically indicated for treatment of hookworm infestations in dogs (Ancylostoma caninum, A. braziliense, and Uncinaria stenocephala) and cats (A. tubaeforme) [1]. Unlike broader-spectrum anthelmintics that may carry unnecessary off-target exposure, 2,6-diiodo-4-nitrophenol's narrow spectrum aligns precisely with hookworm control requirements. The simpler metabolic pathway—limited to single-step nitroreduction without the additional hydrolytic or oxidative modifications observed with nitroxynil and nitrodan [2]—may reduce the potential for metabolic drug-drug interactions in companion animals receiving multiple medications.

Anthelmintic Resistance Research: Model Compound for Benzimidazole-Resistant Haemonchus contortus Studies

Given its demonstrated efficacy against thiabendazole-selected resistant strains of H. contortus [1] and its position as a narrow-spectrum uncoupler of oxidative phosphorylation [2], 2,6-diiodo-4-nitrophenol serves as a valuable reference compound in anthelmintic resistance research programs. Its distinct mechanism of action relative to benzimidazoles (tubulin binding), imidazothiazoles (nicotinic agonists), and macrocyclic lactones (glutamate-gated chloride channel modulators) makes it a critical comparator for cross-resistance profiling and combination therapy development [3].

Environmental Toxicology and Disinfection Byproduct Research: Reference Standard for Cytotoxicity Screening

2,6-Diiodo-4-nitrophenol has been identified as a significant aromatic iodinated disinfection byproduct with elevated cytotoxicity, ranking second among eight iodinated DBPs evaluated [1]. Its formation during chloramination of 4-iodophenol has been documented [2], positioning this compound as a relevant analytical reference standard for water quality monitoring, DBP formation studies, and toxicological assessment of iodinated aromatic contaminants. The compound's pKa of 3.32 [3] and low aqueous solubility [4] are critical parameters for environmental fate modeling and analytical method development.

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